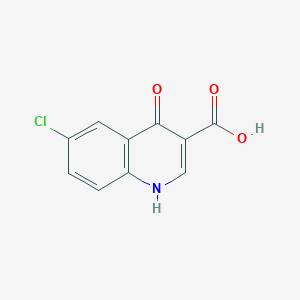

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Description

The exact mass of the compound 6-Chloro-4-hydroxyquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-4-hydroxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-hydroxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXSMNKRFLXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957399 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-14-9 | |

| Record name | 35973-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-4-hydroxyquinoline-3-carboxylic acid synthesis pathway

Technical Guide: Synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Abstract This technical guide details the synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 86-47-5), a critical scaffold in the development of quinolone antibiotics and antimalarial agents. The methodology focuses on the Gould-Jacobs reaction , the industry-standard pathway chosen for its high regioselectivity and scalability. This guide integrates mechanistic insights, precise experimental protocols, and critical process parameters (CPPs) to ensure reproducibility and high purity.

Part 1: Strategic Pathway Analysis

Retrosynthetic Logic The target molecule is a 4-oxo-quinoline derivative substituted at the 6-position with chlorine and the 3-position with a carboxylic acid.[1][2]

-

Core Scaffold: The 4-hydroxyquinoline (4-quinolone) system.[3][4][5][6]

-

Disconnection: The C-C bond formation between the phenyl ring and the acrylate moiety suggests a cyclization of an anilinomethylene malonate.

-

Starting Materials: 4-Chloroaniline provides the halogenated aromatic core, while Diethyl ethoxymethylenemalonate (EMME) supplies the 3-carbon fragment necessary for the pyridine ring closure and the carboxylic acid functionality.

Why Gould-Jacobs? While the Conrad-Limpach synthesis is viable for substituted quinolines, the Gould-Jacobs reaction is superior for 3-carboxylic acid derivatives. It proceeds via an addition-elimination mechanism followed by a high-temperature electrocyclic ring closure.

-

Regioselectivity: Starting with 4-chloroaniline forces cyclization at the ortho position, exclusively yielding the 6-chloro isomer (as opposed to meta-chloroaniline, which yields a mixture of 5- and 7-chloro isomers).

-

Atom Economy: The reaction utilizes the leaving group characteristics of ethanol to drive the condensation and cyclization steps.

Part 2: Reaction Mechanism & Pathway Visualization

The synthesis proceeds in three distinct stages:

-

Condensation: Nucleophilic attack of 4-chloroaniline on EMME.

-

Cyclization: Thermal intramolecular substitution (250°C+) to form the quinolone ring.[4]

-

Hydrolysis: Saponification of the ethyl ester to the free acid.

Pathway Diagram The following diagram illustrates the chemical transformation and logical flow.

Figure 1: The Gould-Jacobs synthesis pathway for 6-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Part 3: Detailed Experimental Protocol

Safety Precaution: 4-Chloroaniline is toxic and a potential carcinogen. Dowtherm A is a high-temperature heat transfer fluid; operations at 250°C require a blast shield and high-grade ventilation.

Step 1: Condensation (Formation of the Enamine)

This step involves the condensation of the aniline amine with the activated double bond of EMME.

-

Reagents:

-

4-Chloroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Solvent: None (Neat) or Ethanol (if temperature control is needed).

-

-

Procedure:

-

Charge a round-bottom flask with 4-chloroaniline (12.75 g, 100 mmol) and EMME (23.7 g, 110 mmol).

-

Fit the flask with a short-path distillation head.

-

Heat the mixture to 110–120°C using an oil bath.

-

Critical Control Point: Ethanol is generated as a byproduct. Continuous removal of ethanol via the distillation head drives the equilibrium forward.

-

Maintain heating for 2–3 hours until ethanol evolution ceases and the mixture solidifies upon cooling.

-

Recrystallize the crude enamine from ethanol to yield off-white crystals (Diethyl (4-chloroanilino)methylenemalonate).

-

Expected Yield: 85–95%.

-

Step 2: Thermal Cyclization (Ring Closure)

This is the most critical step. The high energy barrier requires temperatures >240°C.

-

Reagents:

-

Intermediate from Step 1 (1.0 eq)

-

Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) (10–15 volumes)

-

-

Procedure:

-

Preheat Dowtherm A (100 mL) to 255–260°C in a multi-neck flask equipped with a mechanical stirrer and reflux condenser.

-

Technique: Add the solid enamine intermediate portion-wise or as a hot solution to the boiling solvent. Adding it too quickly can cause a sudden drop in temperature, stalling the cyclization and leading to polymerization.

-

Maintain reflux for 45–60 minutes. The solution will darken.

-

Allow the mixture to cool slowly to room temperature. The ester product (Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) will precipitate.

-

Filter the solid and wash copiously with hexane or acetone to remove residual Dowtherm A.

-

Expected Yield: 60–75%.

-

Step 3: Hydrolysis (Saponification)

Converting the ester to the free carboxylic acid.

-

Reagents:

-

Ester Intermediate (1.0 eq)

-

10% NaOH (aq) (5.0 eq)

-

-

Procedure:

-

Suspend the ester in 10% NaOH solution.

-

Reflux the mixture for 2–4 hours. The solid will dissolve as the sodium salt forms.

-

Cool the solution to room temperature.

-

Acidification: Slowly add 6N HCl until pH < 2. The target acid will precipitate as a voluminous white/pale yellow solid.

-

Filter, wash with water, and dry in a vacuum oven at 80°C.

-

Expected Yield: >90%.

-

Part 4: Process Optimization & Data

Quantitative Summary Table

| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis |

| Temperature | 110–120°C | 255–260°C | 100°C (Reflux) |

| Time | 2–3 Hours | 0.5–1 Hour | 2–4 Hours |

| Solvent | Neat (Melt) | Dowtherm A | 10% NaOH (aq) |

| Limiting Factor | Ethanol removal | Temperature stability | pH control |

| Typical Yield | 90% | 70% | 95% |

Troubleshooting & Expert Insights

-

Tautomerism: The product exists in equilibrium between the 4-hydroxy and 4-oxo forms. In solution and crystal structures, the 4-oxo (quinolone) tautomer predominates. Analytical data (NMR) will reflect this [1].

-

Purification of Step 2: If the product from Step 2 is gray or brown, it indicates carbonization. Recrystallization from DMF or acetic acid is effective for purification before hydrolysis.

-

Microwave Alternative: For small-scale research (<5g), Step 2 can be performed in a microwave reactor at 250°C for 10–20 minutes, significantly reducing thermal degradation [2].

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[4][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[7] Link

-

BenchChem. (2025).[4] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Protocols. Link

-

Chem-Impex. (2025). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid Product Data. Chem-Impex International. Link

-

National Institutes of Health (NIH). (2016). Synthesis, structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. PubMed Central. Link

Sources

- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. ablelab.eu [ablelab.eu]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including antibacterial and antifungal agents.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, enabling optimization of formulation, bioavailability, and analytical methods. This guide provides a detailed examination of the structural, physical, and chemical characteristics of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, supported by established experimental protocols for their determination.

Molecular Structure and Chemical Identity

6-Chloro-4-hydroxyquinoline-3-carboxylic acid possesses a bicyclic quinoline core, a heterocyclic aromatic system composed of a fused benzene and pyridine ring. The strategic placement of a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position dictates its unique chemical behavior and biological activity.

Key Identifiers:

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-4-hydroxyquinoline-3-carboxylic acid | [2] |

| CAS Number | 35973-14-9 | [3] |

| Molecular Formula | C₁₀H₆ClNO₃ | [2] |

| Molecular Weight | 223.61 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=CC(=C2O)C(=O)O | [2] |

| InChI Key | CDPXSMNKRFLXHU-UHFFFAOYSA-N | [2] |

An important structural aspect of 4-hydroxyquinolines is the potential for keto-enol tautomerism. Computational analysis suggests that 6-Chloro-4-hydroxyquinoline-3-carboxylic acid can exist in equilibrium between the 4-hydroxy form and the 4-oxo (quinolone) form.[2] This tautomerism can significantly influence its hydrogen bonding capabilities, polarity, and interactions with biological targets.

Physicochemical Properties

A thorough characterization of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following sections detail the known and predicted properties of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Physical State and Appearance

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is typically supplied as an off-white to pale yellow crystalline powder.[4]

Melting Point

The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice. For 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, a melting point of approximately 250 °C has been reported, indicating strong intermolecular forces within the crystal structure.[2]

Solubility Profile

Experimental Protocol for Determining Thermodynamic Solubility:

This protocol outlines a standardized shake-flask method to quantitatively determine the solubility of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid to a series of vials containing the test solvents (e.g., water, methanol, ethanol, DMSO, acetone).

-

Ensure that a visible amount of solid remains undissolved.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Causality: The shake-flask method is considered the gold standard for thermodynamic solubility determination as it ensures that a true equilibrium between the solid and dissolved states is achieved, providing a reliable measure of the intrinsic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. The structure of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid contains both an acidic carboxylic acid group and a basic quinoline nitrogen. The pKa of the carboxylic acid is expected to be in the acidic range, while the protonated quinoline nitrogen will have a pKa in the weakly acidic range. The ionization state will significantly impact solubility, membrane permeability, and receptor binding.

Experimental Protocol for pKa Determination by Potentiometric Titration:

This protocol describes the determination of the pKa values of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid using potentiometric titration.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water. The final concentration should be in the millimolar range.[5]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa and a strong acid (e.g., 0.1 M HCl) for the quinoline nitrogen pKa.

-

Record the pH value after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve (the maximum of the first derivative).[6]

-

Causality: Potentiometric titration directly measures the change in proton concentration as a function of added base or acid, providing a highly accurate and reliable determination of the pKa values.[6]

Caption: Workflow for a Forced Degradation Study.

Synthesis and Crystallography

Synthetic Route

A common synthetic approach for 4-hydroxyquinoline-3-carboxylic acids involves the Gould-Jacobs reaction. This typically involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester. For 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, the synthesis would likely start from 4-chloroaniline. [7]

Crystallography

X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The crystallographic data would confirm the tautomeric form present in the crystal and reveal how the molecules pack in the crystal lattice. [2]

Conclusion

References

-

ChemBK. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

PubChem. 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

- Google Patents. 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.

-

Solubility of Organic Compounds. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]

-

Scribd. Aqueous Solubility of Carboxylic Acids. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ResearchGate. Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. Available from: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Center for Biotechnology Information. Available from: [Link]

-

YouTube. Measurement of pKa by Potentiometry. Available from: [Link]

-

Organic Syntheses. 3-hydroxyquinoline. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

ResearchGate. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Spectrophotometric Determination of pKa and Log P of Risperidone. Available from: [Link]

-

Ottokemi. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. Available from: [Link]

-

MedCrave. Forced Degradation Studies. Available from: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. Manufacturers of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%, CAS 35973-14-9, C 6012, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Biological Profile of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

This technical guide provides an in-depth analysis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-14-9), a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of second-generation quinolone antibiotics and possesses intrinsic biological activity as a glycine-site NMDA receptor antagonist.

Executive Summary

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (6-Cl-4-OH-QCA) represents a foundational pharmacophore in drug discovery.[1] While best known as a synthetic precursor to 6-chloroquinolone antibiotics, the molecule itself exhibits distinct biological activities. Its structural duality—existing in equilibrium between the 4-hydroxy and 4-oxo tautomers—allows it to interface with diverse biological targets, including bacterial DNA gyrase and the mammalian NMDA receptor.

Key Applications:

-

Antibacterial Scaffold: Essential core for Type II Topoisomerase inhibition.

-

Neuropharmacology: Competitive antagonist at the glycine co-agonist site of NMDA receptors.

-

Antiviral Research: Lead structure for HIV-1 Reverse Transcriptase inhibitors.

Chemical Identity & Structural Pharmacophore

The biological efficacy of 6-Cl-4-OH-QCA is dictated by its ability to adopt specific electronic configurations required for target binding.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.[1] In physiological solution and within the binding pockets of enzymes like DNA gyrase, the 4-oxo-1,4-dihydro tautomer is the bioactive species.

-

The 3-Carboxyl / 4-Oxo Motif: This contiguous arrangement creates a bidentate chelating site for divalent metal ions (Mg²⁺), which is the primary mechanism for binding to DNA-enzyme complexes.

-

The 6-Chloro Substituent: This halogen enhances lipophilicity (logP) and metabolic stability, preventing rapid oxidative degradation of the aromatic ring. In Structure-Activity Relationship (SAR) studies, the 6-Cl group mimics the 6-Fluoro group found in fluoroquinolones, albeit with slightly lower potency.

Mechanism of Action (MoA)

Antibacterial: Inhibition of DNA Gyrase & Topoisomerase IV

The primary antibacterial mechanism involves the formation of a ternary complex: Drug-Enzyme-DNA .

-

Binding Site: The 4-oxo and 3-carboxylic acid groups chelate Mg²⁺ ions.

-

Bridge Formation: These Mg²⁺ ions form a salt bridge with the phosphate backbone of the bacterial DNA and specific residues (Serine/Glutamic acid) in the enzyme's active site.

-

Result: The complex stabilizes the DNA strand break, preventing religation. This leads to the accumulation of double-strand breaks and subsequent bacterial cell death.

-

Note: While 6-Cl-4-OH-QCA is less potent than its 6-fluoro-7-piperazinyl descendants (e.g., Ciprofloxacin), it retains the fundamental mode of action required for gram-negative activity.

-

Neuropharmacology: NMDA Receptor Antagonism

6-Cl-4-OH-QCA is a structural analog of 7-chlorokynurenic acid , a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.

-

Target: Glycine co-agonist site (strychnine-insensitive).

-

Mechanism: It acts as a competitive antagonist, preventing glycine binding. Since glycine is an obligatory co-agonist for NMDA receptor activation, its displacement reduces glutamatergic excitotoxicity.

-

Therapeutic Relevance: This pathway is investigated for neuroprotection in stroke and epilepsy models, although poor blood-brain barrier (BBB) penetration of the acid form often necessitates esterification or vectorization.

Visualization of Signaling Pathways

Figure 1: Dual mechanism of action targeting bacterial DNA replication and mammalian neuroreceptors.

Experimental Protocols

Synthesis (Gould-Jacobs Reaction)

This is the industry-standard protocol for generating the 6-Cl-4-OH-QCA scaffold.

Reagents: 4-Chloroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

-

Condensation: React 4-chloroaniline (1.0 eq) with EMME (1.1 eq) at 110°C for 2 hours. Remove ethanol by distillation.

-

Checkpoint: Formation of the enamine intermediate (diethyl N-(4-chlorophenyl)aminomethylenemalonate).

-

-

Cyclization: Add the enamine to pre-heated diphenyl ether (250°C). Maintain temperature for 30-45 minutes.

-

Critical Step: High temperature is required for thermal cyclization.

-

-

Hydrolysis: Cool the mixture, dilute with hexane to precipitate the ester. Reflux the ester in 10% NaOH for 4 hours. Acidify with HCl to precipitate 6-Chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Purification: Recrystallize from DMF/Ethanol.

Antibacterial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

-

Preparation: Dissolve 6-Cl-4-OH-QCA in DMSO (stock 10 mg/mL). Note: Solubility can be poor; mild heating or addition of 0.1N NaOH may be required.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Expected Results: Intrinsic activity of the acid is moderate (MIC 10-50 µg/mL). Derivatives (e.g., esters or 7-substituted analogs) typically show MIC < 1 µg/mL.

-

Quantitative Data Summary

The following table summarizes the biological activity of 6-Cl-4-OH-QCA compared to its derivatives and reference standards.

| Target System | Assay Type | Compound Form | Activity Metric | Reference Standard |

| Bacteria (E. coli) | MIC (Broth Dilution) | 6-Cl-4-OH-QCA (Acid) | 32 - 64 µg/mL | Ciprofloxacin (<0.01 µg/mL) |

| Bacteria (S. aureus) | MIC (Broth Dilution) | 6-Cl-4-OH-QCA (Acid) | 16 - 32 µg/mL | Norfloxacin (1-2 µg/mL) |

| NMDA Receptor | Glycine Binding ([³H]Gly) | 6-Cl-4-OH-QCA | IC₅₀ ≈ 15 µM | 7-Cl-Kynurenic Acid (IC₅₀ ≈ 0.5 µM) |

| HIV-1 RT | Enzyme Inhibition | Ribonucleoside Derivative | IC₅₀ = 1.5 µM | AZT (IC₅₀ ≈ 0.05 µM) |

Table 1: Comparative biological activity profile. Note that the acid itself is a moderate antibiotic but a significant lead for high-potency derivatives.

Structure-Activity Relationship (SAR) Visualization

Understanding how to modify 6-Cl-4-OH-QCA is crucial for drug development.

Figure 2: SAR map highlighting critical sites for chemical modification to enhance biological activity.

References

-

BenchChem. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid Biological Activity and Properties.

-

National Institutes of Health (PubMed). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.

-

MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.

-

Abcam. L 701324, glycine site NMDA receptor antagonist (Related Kynurenic Acid Analog).

-

National Institutes of Health (PubMed). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication.

Sources

An In-Depth Technical Guide to 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, biological activities, and structure-activity relationships of this important class of compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] From the potent antimalarial quinine to the widely used fluoroquinolone antibiotics, quinoline derivatives have had a profound impact on modern medicine. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, has been a fertile ground for the discovery of novel therapeutic agents. The introduction of a chlorine atom at the 6-position modulates the electronic and lipophilic properties of the molecule, often enhancing its biological activity and providing a key handle for further synthetic modifications. This guide will focus specifically on the 6-chloro-4-hydroxyquinoline-3-carboxylic acid framework, a key intermediate and pharmacophore in the development of new therapeutic agents.[2]

Physicochemical Properties of the Core Scaffold

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is an off-white powder with the following key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 35973-14-9 | |

| Molecular Formula | C₁₀H₆ClNO₃ | |

| Molecular Weight | 223.61 g/mol | |

| Melting Point | 272-278 °C |

Synthesis of the 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid Core

The primary and most efficient method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction .[3][4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

The Gould-Jacobs Reaction: A Step-by-Step Mechanistic Look

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of quinolines. The mechanism proceeds through several key steps:

-

Condensation: The reaction is initiated by the nucleophilic attack of the aniline (in this case, 4-chloroaniline) on the electron-deficient central carbon of DEEM, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.

-

Cyclization: Upon heating, the enamine undergoes a thermal cyclization. The aromatic ring attacks the ester carbonyl, forming a new six-membered ring.

-

Tautomerization and Aromatization: The resulting intermediate rapidly tautomerizes to the more stable 4-hydroxyquinoline form.

Below is a Graphviz diagram illustrating the workflow of the Gould-Jacobs reaction for the synthesis of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, the ester precursor to the target carboxylic acid.

Caption: Workflow of the Gould-Jacobs reaction for synthesizing 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the well-established Gould-Jacobs reaction and subsequent hydrolysis.[5][6]

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

-

In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-140°C for 1-2 hours. Ethanol will distill off as the reaction progresses.

-

The resulting viscous oil is then added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-260°C.

-

Maintain the temperature for 20-30 minutes to ensure complete cyclization.

-

Allow the reaction mixture to cool, and the product will precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the Dowtherm A.

Step 2: Saponification to 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 1-2 hours, or until the solid has completely dissolved.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

The desired 6-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate as a solid.

-

Collect the product by filtration, wash thoroughly with water, and dry under vacuum.

Biological Activities and Therapeutic Potential

Derivatives of 6-chloro-4-hydroxyquinoline-3-carboxylic acid have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

The most well-documented activity of this class of compounds is their antibacterial effect. Many quinolone-based drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

The following diagram illustrates the mechanism of action of quinolone antibiotics.

Caption: Mechanism of antibacterial action of quinolone derivatives.

Antifungal Activity

Several studies have reported the antifungal activity of quinoline derivatives. While the exact mechanism is not as well-elucidated as their antibacterial action, evidence suggests that they may disrupt the fungal cell membrane and cell wall integrity.[7][8][9] Some derivatives have been shown to cause abnormal morphology of the cell membrane, leading to increased permeability and leakage of cellular contents.[8][9]

Other Therapeutic Potential

Beyond their antimicrobial properties, quinoline-4-carboxylic acid derivatives have been investigated for other therapeutic applications, including anticancer and antiviral activities.[1] Their ability to be synthetically modified allows for the exploration of a vast chemical space and the potential discovery of compounds with novel mechanisms of action.

Structure-Activity Relationships (SAR)

The biological activity of 6-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives can be significantly influenced by substitutions at various positions of the quinoline ring.

-

Position 1 (N1): Alkyl or aryl substitutions at the N1 position are crucial for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal.

-

Position 3 (C3): The carboxylic acid group is generally essential for antibacterial activity, as it is involved in binding to the DNA gyrase-DNA complex. Esterification or amidation of this group can modulate activity and pharmacokinetic properties.

-

Position 6 (C6): The presence of a halogen, such as chlorine or fluorine, at this position generally enhances antibacterial activity.[2]

-

Position 7 (C7): Substitution at the C7 position with a cyclic amine, such as a piperazine or pyrrolidine ring, is a common feature of many potent fluoroquinolone antibiotics. These substituents can improve the spectrum of activity and pharmacokinetic profile.

The following table summarizes the in vitro antimicrobial activity of selected quinoline derivatives, illustrating some of the SAR principles.

| Compound | R1 | R7 | Target Organism | MIC (µg/mL) | Reference |

| 1 | Ethyl | H | E. coli | >100 | [10] |

| 2 | Ethyl | Piperazinyl | S. aureus | 4.1 | [10] |

| 3 | Ethyl | Piperazinyl | E. coli | 1 | [10] |

| 4 | Benzyl | Piperazinyl | S. aureus | >100 | [10] |

| 5 | Mefloquine Analog | - | C. albicans | 8 | [11] |

| 6 | 8-Hydroxyquinoline Derivative | - | C. auris | 0.5-8 | [12] |

Experimental Protocols for Biological Evaluation

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Test compounds

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted for determining the MIC of a compound against fungal strains.

Materials:

-

Test compounds

-

Fungal strains (e.g., C. albicans, A. niger)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL.

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions. Include a positive control (fungi in RPMI-1640 without compound) and a negative control (RPMI-1640 only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

-

Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

6-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of antimicrobial drug discovery. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the rational design of new and more effective therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds in their own laboratories. As the challenge of antimicrobial resistance continues to grow, the exploration of established scaffolds like the quinoline core will undoubtedly play a vital role in the development of the next generation of life-saving medicines.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Gershon, H., & Clarke, D. D. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Mycoses, 61(10), 743-752. [Link]

-

Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156-12170. [Link]

-

Gershon, H., Gershon, M., & Clarke, D. D. (2002). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia, 155(4), 213–217. [Link]

-

Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156-12170. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

-

Kappe, C. O. (2000). On the Regioselectivity of the Gould-Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. The Journal of Organic Chemistry, 65(18), 5683-5689. [Link]

-

De, P., & De, A. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 11(52), 32966-32993. [Link]

-

de Lira, L. A., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Infectious Diseases, 10(5), 1836-1843. [Link]

-

Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 19. [Link]

-

Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

-

Desai, N. C., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

-

da Silva, P. H. S., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Pathogens, 14(10), 999. [Link]

-

Chan-On, W., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Journal of Taibah University for Science, 10(6), 849-858. [Link]

-

Jastrzębowska, K., & Gabriel, I. (2015). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. Frontiers in Microbiology, 6, 137. [Link]

-

Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1202, 127278. [Link]

- Bayer AG. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

Li, X. R., et al. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry, 125, 117865. [Link]

-

Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1202, 127278. [Link]

-

Reddy, P. V. G., et al. (2020). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Journal of Chemical Research, 44(5-6), 316-324. [Link]

- CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. (2022).

-

El-Sayed, M. A. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]

An In-Depth Technical Guide to the Antimicrobial Spectrum of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the antimicrobial potential of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. While direct and extensive quantitative data on the antimicrobial spectrum of this specific compound is not widely available in peer-reviewed literature, this guide synthesizes the known information regarding its chemical properties, the established antimicrobial mechanisms of the broader quinolone class of compounds, and the antimicrobial activities of its derivatives. Furthermore, this document details standardized protocols for evaluating the antimicrobial spectrum of this and similar compounds, providing a foundational framework for researchers and drug development professionals. The guide is structured to offer not just data, but also the scientific rationale behind the experimental approaches, ensuring a deep and actionable understanding of the subject.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, a specific derivative of this scaffold, is recognized as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its structural features, including the chloro- and phenyl-substituents, make it a valuable building block in the design of novel molecules with potential antibacterial properties, particularly in the pursuit of new agents to combat resistant pathogens.[1] While this compound is noted to possess potent antibacterial and antifungal properties, it is often utilized as a precursor for more complex derivatives with enhanced biological activity.[2] This guide will delve into the known antimicrobial aspects of this compound and its close relatives, providing a technical resource for its further investigation.

Putative Mechanism of Action: Insights from the Quinolone Class

Currently, there is no specific research detailing the precise mechanism of action of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. However, based on its core quinolone structure, its antimicrobial activity can be inferred to follow the well-established mechanism of quinolone antibiotics.

Quinolones primarily exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Quinolones bind to the gyrase-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, quinolones prevent the segregation of newly replicated chromosomes, leading to a halt in cell division and subsequent cell death.

The following diagram illustrates the generalized mechanism of action for quinolone antibiotics.

Caption: Generalized mechanism of quinolone action.

Antimicrobial Spectrum: A Review of Available Data

A thorough review of scientific literature reveals a notable absence of specific Minimum Inhibitory Concentration (MIC) data for 6-Chloro-4-hydroxyquinoline-3-carboxylic acid against a broad panel of microbial pathogens. The compound is frequently cited as a precursor in the synthesis of more complex antimicrobial agents, and as such, its intrinsic antimicrobial activity has not been extensively characterized.

It is crucial to note that the antimicrobial activity of quinolone derivatives can be significantly influenced by their substitutions. For instance, a study on a new analog of nalidixic acid reported that while the parent compound was active, its 6-chloro derivative lacked antimicrobial activity. This underscores the importance of empirical testing for each specific derivative.

Antimicrobial Activity of Structurally Related Compounds

To provide context for the potential antimicrobial spectrum of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, the following table summarizes the reported MIC values for some of its derivatives and other related quinolone compounds. This data should be interpreted with caution and is intended to highlight the general antimicrobial potential of this class of molecules rather than representing the activity of the title compound itself.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 | [3][4] |

| Escherichia coli | 1 | [3][4] | |

| Klebsiella pneumoniae | 1 | [3][4] | |

| Candida albicans | 25 | [3][4] | |

| Aspergillus niger | >100 | [3][4] | |

| 2-phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | [5] |

| 2-phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | [5] |

Experimental Protocols for Determining Antimicrobial Spectrum

To rigorously determine the antimicrobial spectrum of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for antimicrobial susceptibility testing. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for Antibacterial Susceptibility Testing

This protocol is based on the principles outlined in the CLSI M07 and EUCAST guidelines.

Objective: To determine the MIC of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid against a panel of clinically relevant bacteria.

Materials:

-

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of the Antimicrobial Stock Solution:

-

Accurately weigh a precise amount of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

-

-

Preparation of the Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of the Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the test compound.

-

The final volume in each well will be 50 µL before the addition of the inoculum.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

6-Chloro-4-hydroxyquinoline-3-carboxylic acid represents a promising chemical scaffold with acknowledged, yet not fully characterized, antimicrobial potential. While its primary role to date has been as a synthetic intermediate, the inherent biological activity of the quinolone core suggests that this compound may possess intrinsic antimicrobial properties worthy of further investigation. This technical guide has provided the theoretical framework for its mechanism of action and detailed, authoritative protocols for its systematic evaluation.

The clear next step for the scientific community is to conduct comprehensive in vitro antimicrobial susceptibility testing of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid against a diverse panel of bacterial and fungal pathogens. The generation of robust MIC data will be crucial to understanding its true spectrum of activity and to guide the rational design of novel, more potent derivatives. Such studies will not only fill a significant gap in the current literature but also have the potential to unlock new avenues in the ongoing search for effective antimicrobial agents.

References

-

6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (URL: [Link])

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (URL: [Link])

- Synthesis and Antimicrobial Evaluation of New Quinoline Deriv

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. (URL: [Link])

-

Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. (URL: [Link])

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (URL: [Link])

-

Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst - New Journal of Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. 6-Chloro-2-phenylquinolin-4-ol|CAS 17282-72-3|RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Renaissance of a Scaffold: A Technical Guide to the Anticancer Properties of Quinoline Carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The quinoline ring, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its presence in natural alkaloids with potent biological activities has inspired generations of chemists to explore its synthetic derivatives. Among these, the quinoline carboxylic acid framework has emerged as a particularly fruitful area of research in oncology. This guide provides an in-depth exploration of the anticancer properties of these derivatives, moving beyond a mere cataloging of compounds to a deeper analysis of their mechanisms of action, the rationale behind their design, and the experimental methodologies used to validate their therapeutic potential. Our focus is on providing not just the "what," but the "why" and the "how," to empower researchers in the rational design and evaluation of the next generation of quinoline-based anticancer agents.

The Quinoline Carboxylic Acid Core: A Versatile Platform for Anticancer Drug Design

The fundamental structure of quinoline, a fusion of a benzene and a pyridine ring, offers a unique electronic and steric landscape for molecular interactions. The incorporation of a carboxylic acid group (-COOH) introduces a key functional handle that can significantly influence the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds with biological targets. The position of this carboxylic acid group, along with other substitutions on the quinoline ring system, dictates the derivative's pharmacological profile.

The versatility of this scaffold allows for the development of compounds that can interact with a wide array of biological targets implicated in cancer progression. This guide will delve into the key mechanisms through which quinoline carboxylic acid derivatives exert their anticancer effects.

Mechanisms of Action: Targeting the Pillars of Cancer Proliferation

Quinoline carboxylic acid derivatives have demonstrated a remarkable ability to interfere with multiple signaling pathways and cellular processes that are fundamental to cancer cell survival and proliferation.

Inhibition of Receptor Tyrosine Kinases (RTKs): Cutting off the Growth Signals

A primary and highly successful strategy in modern cancer therapy is the targeting of receptor tyrosine kinases (RTKs), which are often dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. Several quinoline carboxylic acid derivatives have been designed as potent RTK inhibitors.

Tumor growth beyond a few millimeters is critically dependent on angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Inhibition of VEGFR-2 signaling is a clinically validated anti-angiogenic strategy.

-

Lenvatinib , a multi-kinase inhibitor, is a prime example of a clinically approved drug that incorporates a quinoline-6-carboxamide structure.[1] It potently inhibits VEGFR1, VEGFR2, and VEGFR3, in addition to other RTKs like FGFR, PDGFRα, KIT, and RET.[1] The mechanism involves competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overexpressed or mutated, drives the growth of many solid tumors.

Downstream of EGFR activation are several key signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis.[2]

Inhibition of Other Kinases: Expanding the Target Landscape

Beyond RTKs, quinoline carboxylic acid derivatives have been shown to inhibit other crucial kinases involved in cancer cell signaling.

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation by phosphorylating proteins involved in apoptosis and cell cycle progression.[3] The 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as an important pharmacophore for Pim-1 inhibition.[1]

DNA Intercalation and Topoisomerase Inhibition

Some quinoline derivatives exert their cytotoxic effects by directly interacting with DNA. They can intercalate between DNA base pairs, disrupting DNA replication and transcription.[4] Furthermore, they can inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to DNA damage and apoptosis.[4]

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The anticancer activity of quinoline carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

Quinoline-4-carboxylic acids: The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.[5] For instance, certain substitutions can enhance the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs).[5]

-

Quinoline-3-carboxylic acids: Studies have shown that hydrolysis of ester groups in 2-styrylquinoline-3-carboxylate derivatives to the corresponding carboxylic acids can enhance selectivity for cancer cells.[6] This is attributed to changes in the pKa value of the compounds, leading to better accumulation in the acidic tumor microenvironment.[6]

Experimental Evaluation: A Guide to Validating Anticancer Activity

A rigorous and systematic experimental approach is crucial for the evaluation of novel quinoline carboxylic acid derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis: Unveiling Effects on Cell Division

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the quinoline carboxylic acid derivative at its IC50 concentration for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[1]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1]

Apoptosis Detection: The Annexin V-FITC Assay

The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[9]

Protocol: Apoptosis Assay using Annexin V-FITC and PI

-

Cell Treatment: Treat cells with the test compound for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and propidium iodide.[10]

-

Incubation: Incubate the cells in the dark at room temperature.[10]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

In Vitro Kinase Inhibition Assays

To confirm the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are essential. Several platforms are available, such as ADP-Glo™, HTRF®, and LanthaScreen™.[3][4][8]

Protocol: General Principle of an In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Kinase Reaction: A kinase reaction is set up containing the purified kinase, a specific substrate, ATP, and the test compound (quinoline carboxylic acid derivative) at various concentrations.[4]

-

Reaction Termination and ATP Depletion: After a defined incubation period, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.[4]

-

ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is then added, which converts the ADP produced during the kinase reaction back to ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.[4]

-

Luminescence Measurement: The luminescence is measured using a luminometer, and the signal is proportional to the amount of ADP produced, and thus the kinase activity. The IC50 value for the inhibitor can then be determined.

Clinical Significance and Future Perspectives

The clinical success of quinoline-based drugs like Lenvatinib and Cabozantinib (a quinoline derivative used to treat medullary thyroid cancer and advanced renal cell carcinoma) underscores the therapeutic potential of this scaffold.[1][7] While not all are strictly carboxylic acids, their structures often feature a carboxamide, a closely related functional group, highlighting the importance of this chemical space.

The future of quinoline carboxylic acid derivatives in oncology lies in the rational design of more selective and potent inhibitors. A deeper understanding of their interactions with target proteins, aided by computational modeling and structural biology, will be crucial. Furthermore, exploring novel delivery systems and combination therapies will likely enhance their therapeutic efficacy and overcome potential resistance mechanisms.

Conclusion

Quinoline carboxylic acid derivatives represent a highly promising and versatile class of anticancer agents. Their ability to target a multitude of key oncogenic pathways, coupled with their synthetic tractability, makes them an attractive area for continued research and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers to build upon, with the ultimate goal of translating the remarkable potential of these compounds into effective clinical therapies.

References

-

Lenvatinib. PubChem. National Center for Biotechnology Information. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Pim-1 kinase as cancer drug target: An update. PMC. [Link]

-

Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Cabozantinib. PubChem. National Center for Biotechnology Information. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

-

The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. PMC. [Link]

-

PIM kinase (and Akt) biology and signaling in tumors. PMC. [Link]

-

Lenvatinib Carboxylic Acid. Allmpus. [Link]

-

Review on recent development of quinoline for anticancer activities. Heliyon. [Link]

-

Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

-

In vitro ADP-Glo kinase assay. Bio-protocol. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

-

Lenvatinib Impurity F. PubChem. National Center for Biotechnology Information. [Link]

-

Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

-

Cabozantinib Carboxylic Acid Impurity. Pharmace Research Laboratory. [Link]

Sources

- 1. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

The Strategic Intermediate: A Technical Guide to 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Modern Drug Discovery

This guide provides an in-depth technical overview of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, a pivotal chemical intermediate in the landscape of pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemical properties, and, most critically, its strategic application in the development of bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Quinolone Core and Its Significance

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among the vast family of quinolone derivatives, 6-chloro-4-hydroxyquinoline-3-carboxylic acid stands out as a particularly valuable intermediate. Its unique substitution pattern, featuring a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position, provides a versatile platform for a multitude of chemical transformations. This strategic arrangement of functional groups allows for the targeted synthesis of complex molecules with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[2]

The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of the entire class of fluoroquinolone antibiotics.[3] This historical context underscores the importance of understanding and harnessing the synthetic potential of intermediates like 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. The key properties of 6-chloro-4-hydroxyquinoline-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₃ | [4] |

| Molecular Weight | 223.61 g/mol | [4] |

| Appearance | Off-white powder | Chem-Impex |

| Melting Point | 272-278 °C | Chem-Impex |

| CAS Number | 35973-14-9 | Chem-Impex |

| Purity | ≥ 98% (HPLC) | Chem-Impex |

| Storage Conditions | Store at 0-8°C | Chem-Impex |

Synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

The primary and most efficient method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1][5] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction proceeds in two key stages:

-

Condensation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate then undergoes an intramolecular cyclization at elevated temperatures, leading to the formation of the quinoline ring system. Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

The overall synthetic workflow can be visualized as follows:

Caption: A simplified workflow of the Gould-Jacobs reaction for the synthesis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from a well-established procedure for the synthesis of the closely related 7-chloro-4-hydroxy-3-quinolinecarboxylic acid and is expected to yield the desired 6-chloro isomer with minor modifications.[6]

Step 1: Condensation of 4-Chloroaniline and Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask, combine 1.0 mole of 4-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

-

Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate. The resulting product is the ethyl α-carbethoxy-β-(4-chloroanilino)acrylate intermediate.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to a vigorous boil.

-

Carefully add the crude intermediate from Step 1 to the boiling solvent.

-

Continue heating for 1 hour to facilitate the cyclization reaction. The cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize out of the solution.

-

Cool the mixture and filter to collect the solid product. Wash the filter cake with a non-polar solvent like hexane to remove colored impurities.

Step 3: Saponification

-

Transfer the air-dried filter cake to a flask containing a 10% aqueous solution of sodium hydroxide.